methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CDK8 inhibitor scaffold hopping kinase selectivity

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a bicyclic heteroaromatic building block featuring a pyrazolo[3,4-b]pyridine core with a methyl ester at the 5‑position and a methyl group at the 3‑position. With a molecular weight of 191.19 g·mol⁻¹ and a calculated logP of 0.58, this fragment is recognized as a privileged scaffold for kinase inhibitor design, particularly as a key intermediate in the synthesis of potent and selective CDK8 inhibitors.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1150618-05-5
Cat. No. B1388180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS1150618-05-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=NC2=NN1)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-5-7-3-6(9(13)14-2)4-10-8(7)12-11-5/h3-4H,1-2H3,(H,10,11,12)
InChIKeyYJXJLESRRZVQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1150618-05-5) Procurement and Differentiation Overview


Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a bicyclic heteroaromatic building block featuring a pyrazolo[3,4-b]pyridine core with a methyl ester at the 5‑position and a methyl group at the 3‑position. With a molecular weight of 191.19 g·mol⁻¹ and a calculated logP of 0.58, this fragment is recognized as a privileged scaffold for kinase inhibitor design, particularly as a key intermediate in the synthesis of potent and selective CDK8 inhibitors [1]. Its well‑defined hydrogen‑bond donor/acceptor topology (1 HBD, 4 HBA, TPSA 67.9 Ų) [2] and established role in scaffold‑hopping campaigns differentiate it from unfunctionalized or acid‑form analogs in terms of synthetic tractability and downstream derivatization efficiency.

Why Methyl 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Cannot Be Substituted by Generic In-Class Analogs


Although various pyrazolo[3,4-b]pyridine esters and acids are commercially available, they are not functionally equivalent for synthetic applications. The 3‑methyl substituent on the target compound is critical for replicating the pharmacophoric features required in CDK8 inhibitor programs, where it fills a specific hydrophobic pocket in the kinase hinge region [1]. The methyl ester provides a temporary carboxyl protecting group that withstands standard cross‑coupling conditions yet can be quantitatively hydrolyzed to the free acid for amide bond formation, yielding the same downstream intermediate (3‑methyl‑1H‑pyrazolo[3,4-b]pyridine‑5‑carboxylic acid) but with a simpler deprotection profile than the corresponding ethyl ester, which requires stronger alkaline conditions [2]. The unsubstituted pyrazolo[3,4-b]pyridine-5-carboxylate backbone, lacking the 3‑methyl group, fails to deliver the hydrophobic contacts essential for CDK8/19 potency and selectivity demonstrated in the MSC2530818 series [1].

Quantitative Differentiation Evidence for Methyl 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate vs. Closest Analogs


Scaffold Replacement Superiority: 3-Methyl-Pyrazolo[3,4-b]pyridine vs. Imidazo-Thiadiazole Core in CDK8 Potency and Selectivity

During the optimization of CDK8 inhibitors, the initial imidazo‑thiadiazole high‑throughput‑screening hit was replaced by the 3‑methyl‑1H‑pyrazolo[3,4‑b]pyridine core, which is the direct scaffold of the target methyl ester. This scaffold change was pivotal in achieving compound 25 (MSC2530818), a selective CDK8 inhibitor with an IC₅₀ of 2.6 nM for CDK8 and >100‑fold selectivity over a panel of 264 kinases [1]. No comparable selectivity window was observed for the imidazo‑thiadiazole series, which suffered from poor microsomal stability and off‑target kinase activity [1]. The target compound, as the 5‑methyl ester precursor, provides access to this superior scaffold without the metabolic liabilities of the imidazo‑thiadiazole core.

CDK8 inhibitor scaffold hopping kinase selectivity

Physicochemical Property Differentiation: Methyl Ester vs. Carboxylic Acid Form for Fragment Libraries

In fragment‑based screening, the methyl ester form (logP = 0.58, TPSA = 67.9 Ų, HBD = 1) [1] offers a balanced hydrophilicity/hydrophobicity profile that is often preferred over the free carboxylic acid (calculated logP ≈ −0.2, HBD = 2) . The ester’s higher logP improves passive membrane permeability in cellular assays, and its single hydrogen‑bond donor (the pyrazole NH) reduces the risk of non‑specific binding compared to the acid’s two H‑bond donors. Additionally, the methyl ester serves as a masked carboxylate, allowing clean conversion to the acid under mild basic conditions (83% isolated yield with LiOH/H₂O/THF) [2], providing synthetic flexibility that the acid form lacks for late‑stage diversification.

fragment-based drug discovery logP TPSA

Hydrolytic Lability: Methyl Ester vs. Ethyl Ester as a Carboxyl Protecting Group

The methyl ester of the target compound can be cleanly hydrolyzed to the corresponding carboxylic acid using LiOH/H₂O/THF at ambient temperature in 83% isolated yield [1]. In contrast, the ethyl ester analog (ethyl 3‑methyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylate) typically requires more forcing conditions (e.g., elevated temperature or stronger base) for complete deprotection, which can lead to partial decarboxylation or ring degradation . The faster hydrolysis kinetics of the methyl ester are attributed to reduced steric hindrance at the carbonyl carbon, making it the preferred protecting group when a quick, high‑yield deprotection step is desired in multi‑step synthetic routes.

protecting group strategy synthetic intermediate hydrolysis

Patent-Cited Utility: Specific Role as Intermediate in Prostaglandin Receptor Antagonist Synthesis

The target compound is explicitly listed as a reactant in patent EP3183239A1 (Merck Patent GmbH) for the preparation of indazole‑based prostaglandin receptor antagonists [1]. This patent specifically employs the methyl ester for a key ester‑to‑amide transformation, highlighting its suitability for amide bond formation via direct aminolysis, a reactivity not directly available from the free carboxylic acid without activation. The regiochemistry of the 5‑ester group is critical for the final compounds' biological activity, and the methyl ester's leaving‑group ability facilitates this transformation under mild conditions, avoiding racemization or side reactions that can occur with alternative esters.

prostaglandin receptor anti-inflammatory patent intermediate

Optimal Research and Industrial Applications for Methyl 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate


Key Intermediate for CDK8/19 Mediator Kinase Inhibitor Synthesis

The target compound is the direct precursor to 3‑methyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylic acid, which is the core acid used to prepare MSC2530818—a potent, selective, and orally bioavailable CDK8 inhibitor. As demonstrated in the J Med Chem 2016 study [3], the 3‑methyl‑pyrazolo[3,4‑b]pyridine scaffold achieved a CDK8 IC₅₀ of 2.6 nM with >100‑fold selectivity over 264 kinases. The methyl ester enables efficient acid generation (83% hydrolysis yield [2]) for subsequent amide coupling to the (S)-2-(4-chlorophenyl)pyrrolidine amine, making it the optimal starting material for medicinal chemistry groups advancing CDK8/19 programs toward preclinical candidates.

Fragment Library Building Block with Balanced Physicochemical Profile

With a molecular weight of 191.19 g·mol⁻¹, logP = 0.58, TPSA = 67.9 Ų, and a single H‑bond donor [3], this methyl ester meets all Rule‑of‑Three criteria for fragment‑based drug discovery. Compared to the free carboxylic acid (logP ≈ −0.2), the ester’s higher lipophilicity improves cellular permeability while maintaining acceptable solubility. Its pyrazolo‑pyridine core is a validated kinase hinge‑binding motif, making it an ideal fragment for SPR or TSA screening against kinase targets, with the ester group serving as a growth vector for structure‑based elaboration.

Scaffold‑Hopping Template for Imidazo‑Thiadiazole Replacement in Oncology Programs

Programs that have identified imidazo‑thiadiazole hits with suboptimal selectivity or microsomal stability can use the target compound as a bioisosteric replacement scaffold. The J Med Chem study demonstrated that switching from imidazo‑thiadiazole to the 3‑methyl‑pyrazolo[3,4‑b]pyridine core dramatically improved kinase selectivity and metabolic stability [3]. The methyl ester functionality provides a convenient handle for rapid analog generation via hydrolysis and amide coupling, accelerating SAR exploration around the 5‑position.

Prostaglandin Receptor Antagonist Development per EP3183239A1

According to patent EP3183239A1 (Merck Patent GmbH) [3], this methyl ester is a specified reactant for constructing indazole‑based prostaglandin receptor antagonists with potential anti‑inflammatory applications. The ester’s ability to undergo direct aminolysis without separate activation steps streamlines the synthesis of the target indazole amides, offering process efficiency advantages over the acid form. Organizations pursuing multi‑prostanoid receptor antagonists can leverage this building block to access the patent‑disclosed chemical space efficiently.

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